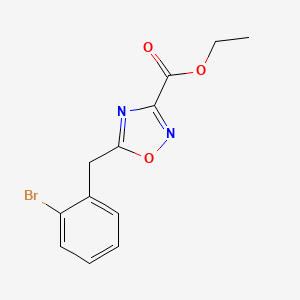
Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is a complex organic compound. The molecule contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. It also has a bromobenzyl group attached to it, which suggests that it might have interesting reactivity .
Synthesis Analysis
While the exact synthesis route for this compound isn’t available, compounds with similar structures are often synthesized via the Williamson Ether Synthesis . This involves the reaction of an alkoxide ion with an alkyl halide .Applications De Recherche Scientifique
Versatile Building Block in Medicinal Chemistry
Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is recognized for its role as a versatile building block in medicinal chemistry. It is used in synthesizing a range of biologically relevant molecules due to its bifunctional nature. For instance, derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate are prepared using mild reaction conditions, forming new series of 3,5-disubstituted 1,2,4-oxadiazole building blocks integrated into biologically active compounds (Ž. Jakopin, 2018).
Synthesis and Crystal Structures
The compound is also instrumental in the synthesis and crystal structure analysis of various derivatives. For example, derivatives like 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles have been synthesized from related compounds, providing insights into configurations and interactions at the molecular level (De-Qiang Qi et al., 2015).
Ring Transformations
Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is used in ring transformations to create various derivatives. These transformations lead to the production of 1-amino-2,4-imidazolidinedione or 1,3-diamino-2,4-imidazolidinedione derivatives, showcasing the flexibility of this compound in chemical synthesis (R. Milcent et al., 1991).
Antimicrobial Activity
This compound has shown potential in creating molecules with significant biological activities. For example, a synthesized compound containing 1,3,4-oxadiazole and 1,2,4-triazole heterocyclic rings demonstrated low effectiveness on certain bacterial species and high antileishmanial activity. This highlights its potential use in antimicrobial applications (R. Ustabaş et al., 2020).
Synthesis of Novel Derivatives
Its use extends to the synthesis of novel derivatives with antimicrobial activity. For instance, 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives have been synthesized and characterized, displaying promising antimicrobial activity against various strains of bacteria and fungi (A. Kaneria et al., 2016).
Propriétés
IUPAC Name |
ethyl 5-[(2-bromophenyl)methyl]-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-2-17-12(16)11-14-10(18-15-11)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFAPNTUKUAHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



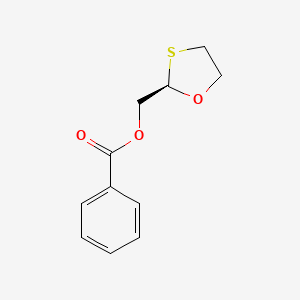
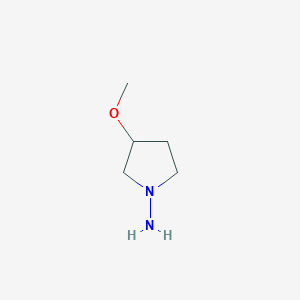
![Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate](/img/structure/B1394261.png)
![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)
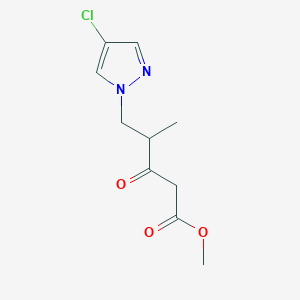

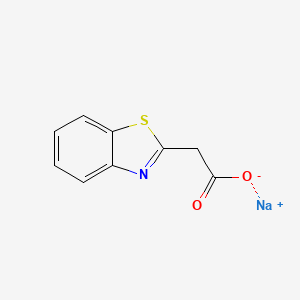
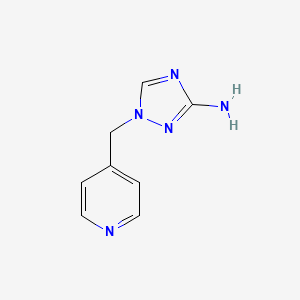

![Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-](/img/structure/B1394273.png)
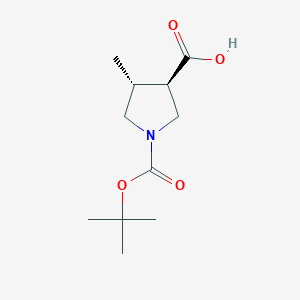
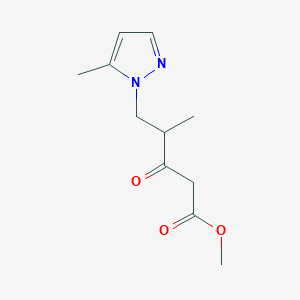
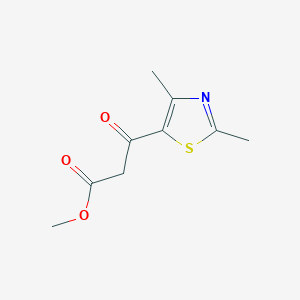
![4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester](/img/structure/B1394280.png)